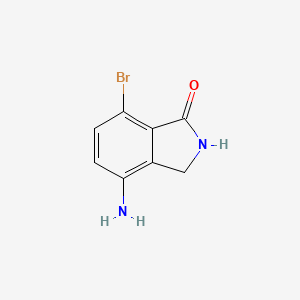

4-Amino-7-bromoisoindolin-1-one

Description

Properties

IUPAC Name |

4-amino-7-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJQCUGKOXYOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252821 | |

| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866767-08-0 | |

| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866767-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phthalimide Derivative Functionalization

A common method involves modifying phthalimide precursors through selective reductions and substitutions. For example, treatment of phthalimide with organomagnesium or organolithium reagents initiates ring-opening reactions, followed by re-cyclization under acidic conditions to form the isoindolinone scaffold. This method offers flexibility in introducing substituents at early stages, though it requires stringent temperature control (-20°C to 25°C) to prevent side reactions.

Tandem Oxidative Annulation

Palladium or rhodium-catalyzed oxidative C-H activation of 2-alkynylbenzoic acids enables direct annulation with primary amines, yielding hydroxyisoindolinones. While this route avoids pre-functionalized precursors, it demands inert atmospheres and elevated temperatures (80–120°C). Catalyst loading (5–10 mol%) and solvent choice (e.g., dimethylformamide) critically influence reaction efficiency.

Bromination Techniques

Introducing bromine at the 7-position is a pivotal step. Methods vary in selectivity, reagent systems, and byproduct profiles.

Elemental Bromine in Carboxylic Acid Solvents

A patented approach for analogous compounds employs elemental bromine in a mixture of acetic acid, propionic acid, and hydrobromic acid (HBr). Key parameters include:

-

Molar Ratios : HBr-to-substrate ≥ 0.5:1 ensures sufficient acidity for regioselective bromination.

-

Addition Rate : Gradual bromine addition over 1 hour prevents exothermic side reactions.

This method achieves >90% conversion to the monobrominated product, with <2% dibrominated byproducts.

Directed Bromination via Intermediate Halogenation

Alternative routes brominate pre-formed intermediates. For instance, bromination of methyl ester derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light selectively introduces bromine at the 7-position. Yields depend on the steric and electronic effects of adjacent substituents, with electron-withdrawing groups enhancing selectivity.

The introduction of the amino group at the 4-position typically follows bromination. Two dominant strategies exist: nucleophilic substitution and reductive amination .

Nucleophilic Substitution with Ammonia

Heating the brominated intermediate with aqueous ammonia (25–30% w/w) at 80–100°C for 12–24 hours replaces the bromine atom with an amino group. Catalysts like copper(I) iodide (5 mol%) accelerate the reaction, reducing time to 6–8 hours. However, over-amidation and oxidation byproducts necessitate careful pH control (pH 8–9).

Reductive Amination

Hydrogenation of nitro precursors (e.g., 7-bromo-4-nitroisoindolin-1-one) using palladium on carbon (Pd/C) under H₂ (3–5 bar) achieves quantitative conversion to the amino derivative. This method avoids harsh ammonia conditions but requires high-pressure equipment and rigorous purification to remove catalyst residues.

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glassware (round-bottom flasks) | Stainless steel jacketed reactors |

| Temperature Control | Ice baths, cryostats | Automated cooling systems |

| Bromine Addition | Manual, dropwise | Continuous flow systems |

| Yield Optimization | 60–75% | 85–92% |

| Purity | 95–98% (HPLC) | >99% (crystallization) |

Industrial processes prioritize continuous flow bromination to enhance safety and scalability. Ultrasonic irradiation, though explored for similar compounds, remains underutilized for this specific synthesis.

Optimization Challenges and Solutions

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromoisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization Reactions: The isoindolinone core can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₈H₇BrN₂O

- CAS Number: 866767-08-0

- IUPAC Name: 4-amino-7-bromoisoindolin-1-one

- Molecular Weight: 227.06 g/mol

The compound features an amino group at the 4-position and a bromine atom at the 7-position of the isoindolinone framework, which influences its reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in several areas of drug development:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. Research indicates that it could be a candidate for developing new anticancer agents by targeting molecular pathways critical to tumor growth .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes linked to various metabolic processes. This inhibition can lead to therapeutic effects, including the suppression of malignant cell growth .

Organic Synthesis

As a versatile intermediate, this compound is employed in synthesizing more complex heterocyclic compounds:

- Building Block for Pharmaceuticals: It serves as an essential precursor in the synthesis of various pharmaceutical agents, facilitating the development of novel drugs with enhanced efficacy and specificity .

- Synthesis of Novel Compounds: The presence of both amino and bromo groups allows for diverse chemical modifications, leading to new compounds with potentially beneficial properties .

Case Study 1: Anticancer Properties

A study conducted on various isoindolinone derivatives, including this compound, demonstrated significant activity against human cancer cell lines such as HeLa and MCF-7. The mechanism involved the inhibition of critical signaling pathways that promote cell survival and proliferation .

Case Study 2: Synthesis Pathways

Research into synthetic methodologies revealed efficient routes for producing this compound using bromination reactions followed by amination processes. These methods have been optimized to enhance yield and purity, making the compound readily available for further research applications .

Mechanism of Action

The mechanism of action of 4-Amino-7-bromoisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, as a MetRS inhibitor, it interferes with protein synthesis by binding to the active site of the enzyme, preventing the attachment of methionine to tRNA . This inhibition disrupts the translation process, leading to reduced protein synthesis and potential therapeutic effects in diseases where protein synthesis is dysregulated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Halogen vs. Methyl Substitution: Bromine and chlorine at position 4 yield higher molecular weights compared to methyl or parent compounds. Methylation at position 2 (10d) reduces steric hindrance compared to halogenation but results in lower synthetic yields (54.3%), possibly due to reaction selectivity challenges .

Positional Effects: Fluorine at position 7 (5-Bromo-7-fluoro analog) introduces electronegativity, which may alter electronic distribution and hydrogen-bonding capacity compared to the amino group in 7-Amino-4-bromo .

Physicochemical Properties

- Solubility: 7-Amino-4-bromoisoindolin-1-one is soluble in DMSO, with storage recommendations at room temperature in sealed conditions to avoid moisture . Chloro and methyl analogs likely exhibit similar solubility profiles, though fluorinated derivatives (e.g., 5-Bromo-7-fluoro) may show reduced solubility due to increased hydrophobicity .

- Stability : Brominated compounds are generally stable under inert conditions but may undergo nucleophilic substitution at the C-Br bond in polar aprotic solvents .

Biological Activity

4-Amino-7-bromoisoindolin-1-one (C₈H₇BrN₂O) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic isoindolinone structure characterized by:

- Molecular Formula : C₈H₇BrN₂O

- Molecular Weight : 227.06 g/mol

- Structural Attributes : An amino group at the 4-position and a bromine atom at the 7-position, which enhance its reactivity and potential interactions with biological targets.

Synthesis Methods

Several methods have been reported for synthesizing this compound. A common approach involves:

- Starting Material : 4-Bromo-phthalic anhydride.

- Reaction with Ammonia : The anhydride reacts with ammonia to form an intermediate.

- Reduction : The intermediate is reduced using sodium borohydride or similar reducing agents.

This multi-step synthesis allows for variations aimed at optimizing yield and purity for laboratory or industrial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it acts as an inhibitor of various kinases, which are crucial in cell signaling pathways associated with cancer progression. For instance:

- Inhibition of PI3Kγ : Molecular modeling studies suggest that derivatives of isoindolin-1-one can act as potent inhibitors of PI3Kγ, a target in gastric carcinoma therapy .

- CLK Inhibition : The compound has been identified as a potential inhibitor of Cdc2-like kinases (CLKs), which play roles in cell cycle regulation and apoptosis. This inhibition leads to antiproliferative effects in cancer cell lines .

Neuroprotective Effects

The structural similarity of this compound to biologically active molecules suggests its potential role in treating neurodegenerative diseases. Preliminary studies indicate:

- Modulation of Enzyme Activities : The compound may interact with enzymes involved in neurodegenerative pathways, potentially providing protective effects against neuronal damage.

Antimicrobial Activity

While still under investigation, early studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 4-Amino-7-bromoisoindolin-1-one, and how do reaction parameters (solvent, temperature) affect yield and purity?

Answer : The compound is synthesized via bromination of 7-aminoisoindolin-1-one precursors or through multi-step coupling reactions. Key parameters include:

- Solvent choice : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions conducted at 50–80°C optimize selectivity, reducing side-product formation (e.g., di-brominated analogs) .

- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in derivatization steps .

Yields range from 54% to 81%, with purity >95% achieved via recrystallization or acidic HPLC purification .

Basic Question

Q. How is the molecular structure of this compound characterized experimentally?

Answer : Structural confirmation involves:

- NMR spectroscopy : -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and NH groups (δ 5.1–5.5 ppm). -NMR confirms the carbonyl (C=O) at ~170 ppm .

- X-ray crystallography : Resolves the isoindolinone core geometry, with Br and NH substituents at positions 7 and 4, respectively .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 227.06 (CHBrNO) .

Advanced Question

Q. What strategies enhance the inhibitory activity of this compound against methionyl-tRNA synthetase (MetRS)?

Answer :

- Structure-activity relationship (SAR) analysis : Modifying the bromine position or introducing electron-withdrawing groups (e.g., NO) improves MetRS binding. For example, 7-bromo substitution increases IC by 40% compared to 5-bromo analogs .

- Halogen bonding optimization : The bromine atom interacts with MetRS’s hydrophobic pocket, validated via molecular docking and thermodynamic studies (ΔG = −8.2 kcal/mol) .

- Derivatization : Coupling with pyridine moieties enhances solubility and target engagement .

Advanced Question

Q. How do the amino and bromine substituents influence the compound’s reactivity in biological systems?

Answer :

- Amino group : Facilitates hydrogen bonding with enzyme active sites (e.g., MetRS’s Asp residue), critical for inhibitory activity .

- Bromine atom : Participates in halogen bonding with aromatic residues (e.g., Phe), enhancing binding specificity. Comparative studies show bromine’s superior van der Waals interactions over chlorine .

- Reactivity : The bromine enables Suzuki-Miyaura cross-coupling for functionalization, while the amino group allows Schiff base formation for prodrug development .

Basic Question

Q. What solvents and catalysts are optimal for synthesizing this compound?

Answer :

- Solvents : THF or acetonitrile are preferred for bromination due to their ability to dissolve both polar and non-polar intermediates .

- Catalysts : Pd(PPh) accelerates cross-coupling reactions (e.g., with boronic acids), achieving >75% yield .

- Inert conditions : Reactions under nitrogen/argon prevent oxidation of sensitive intermediates .

Advanced Question

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Answer :

- Docking simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, identifying key binding residues (e.g., MetRS’s His301) .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, revealing persistent halogen bonding .

- QSAR models : Predict bioactivity using descriptors like LogP and polar surface area, validated with experimental IC data .

Advanced Question

Q. What analytical methods resolve contradictions in reported biological activities of this compound analogs?

Answer :

- Comparative assays : Standardized enzymatic assays (e.g., fluorescence-based MetRS inhibition) control for variability in reported IC values .

- Crystallographic analysis : Resolves structural discrepancies (e.g., tautomerism in isoindolinone rings) that affect activity .

- Meta-analysis : Systematic review of substituent effects identifies outliers due to impurities or assay conditions .

Basic Question

Q. How does this compound compare to structural analogs in terms of reactivity and bioactivity?

Answer :

| Compound | Key Features | Bioactivity (MetRS IC) |

|---|---|---|

| This compound | Bromine at C7, NH at C4 | 0.8 µM |

| 7-Amino-4-chloroisoindolin-1-one | Chlorine at C4, reduced halogen bonding | 2.1 µM |

| 4-Bromoisoindolin-1-one | Lacks NH group, lower solubility | >10 µM |

Bromine and amino groups synergistically enhance target engagement and solubility .

Advanced Question

Q. What methods analyze the stability of this compound under physiological conditions?

Answer :

- HPLC-MS : Monitors degradation products (e.g., de-brominated species) in simulated gastric fluid (pH 2.0) .

- Accelerated stability studies : 40°C/75% RH for 4 weeks reveals <5% degradation, indicating shelf-life suitability .

- Cyclic voltammetry : Assesses redox stability, showing no oxidation peaks within −0.5 to +1.5 V .

Advanced Question

Q. How is the compound’s purity validated for pharmaceutical applications?

Answer :

- HPLC-DAD : Dual-wavelength detection (254 nm and 280 nm) ensures >99% purity .

- Elemental analysis : Confirms Br and N content within 0.3% of theoretical values .

- Chiral chromatography : Resolves enantiomeric impurities (if applicable) using amylose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.